molecular formula C11H9F3O B12276294 Benzene, 1-(3-butyn-1-yloxy)-4-(trifluoromethyl)-

Benzene, 1-(3-butyn-1-yloxy)-4-(trifluoromethyl)-

Cat. No.: B12276294
M. Wt: 214.18 g/mol
InChI Key: GCTIUNGMFQQCKB-UHFFFAOYSA-N
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Description

Benzene, 1-(3-butyn-1-yloxy)-4-(trifluoromethyl)-: is an organic compound characterized by the presence of a benzene ring substituted with a 3-butyn-1-yloxy group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(3-butyn-1-yloxy)-4-(trifluoromethyl)- typically involves the following steps:

    Formation of the 3-butyn-1-yloxy group: This can be achieved by reacting 3-butyn-1-ol with an appropriate halogenating agent to form the corresponding halide, which is then reacted with a phenol derivative to introduce the 3-butyn-1-yloxy group.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced through various methods, such as the reaction of the benzene derivative with trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(3-butyn-1-yloxy)-4-(trifluoromethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond in the 3-butyn-1-yloxy group to a double or single bond.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Benzene, 1-(3-butyn-1-yloxy)-4-(trifluoromethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzene, 1-(3-butyn-1-yloxy)-4-(trifluoromethyl)- involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with specific biomolecules, leading to changes in their structure and function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-(3-butyn-1-yl)-3-methoxy-
  • 3-Butyn-1-yl 3-(trifluoromethyl)benzoate

Uniqueness

Benzene, 1-(3-butyn-1-yloxy)-4-(trifluoromethyl)- is unique due to the presence of both the 3-butyn-1-yloxy and trifluoromethyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C11H9F3O

Molecular Weight

214.18 g/mol

IUPAC Name

1-but-3-ynoxy-4-(trifluoromethyl)benzene

InChI

InChI=1S/C11H9F3O/c1-2-3-8-15-10-6-4-9(5-7-10)11(12,13)14/h1,4-7H,3,8H2

InChI Key

GCTIUNGMFQQCKB-UHFFFAOYSA-N

Canonical SMILES

C#CCCOC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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